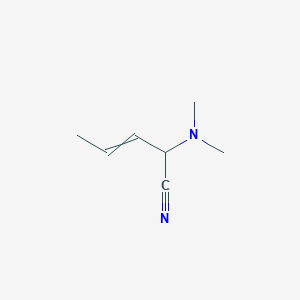
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-methylphenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthol to form the first azo compound.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is then coupled with benzenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: Various substituted aromatic sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry as a dye for fabrics, providing vibrant and long-lasting colors.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups. The azo bonds (-N=N-) can undergo reversible cleavage and reformation, which is the basis for its use as a pH indicator and dye. In biological systems, the compound can interact with cellular components, leading to staining or other effects depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-5-methylphenyl)azo]-5-nitro-, monosodium salt
- 3-[[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt
Uniqueness
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes and undergo reversible azo bond cleavage makes it particularly valuable in various applications, from industrial dyes to scientific research tools.
Eigenschaften
CAS-Nummer |
67875-21-2 |
|---|---|
Molekularformel |
C23H17N4NaO4S |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
sodium;3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H18N4O4S.Na/c1-15-9-12-23(28)22(13-15)27-26-21-11-10-20(18-7-2-3-8-19(18)21)25-24-16-5-4-6-17(14-16)32(29,30)31;/h2-14,28H,1H3,(H,29,30,31);/q;+1/p-1 |
InChI-Schlüssel |
FICPDMYIUFTEEW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)

![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)


![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)



